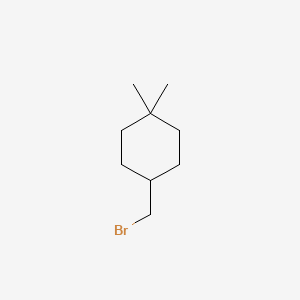

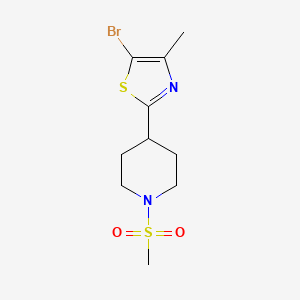

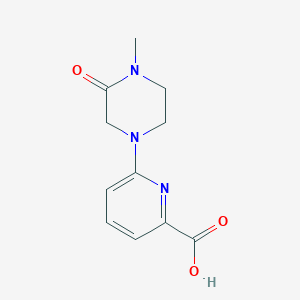

5-溴-4-甲基-2-(1-(甲磺酰基)哌啶-4-基)噻唑

描述

科学研究应用

Organic Synthesis

5-Bromo-4-methyl-2-(1-methylsulfonyl)piperidin-4-yl)thiazole: is a valuable compound in organic synthesis. It can serve as a building block for the construction of more complex molecules due to its reactive bromine atom, which can undergo further functionalization. This thiazole derivative can be utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create diverse biaryl structures that are prevalent in pharmaceuticals .

Pharmacology

In pharmacology, this compound’s piperidine moiety is of particular interest. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as central nervous system stimulants, antihistamines, and antipsychotics. The methylsulfonyl group could potentially increase the lipophilicity of the molecule, enhancing its ability to cross biological membranes and reach therapeutic targets .

Medicinal Chemistry

The presence of both a thiazole ring and a piperidine structure within 5-Bromo-4-methyl-2-(1-methylsulfonyl)piperidin-4-yl)thiazole makes it a promising scaffold in medicinal chemistry. Thiazoles are known for their antimicrobial properties, and combining these with piperidine could lead to the development of new drugs with dual mechanisms of action .

Drug Design

In drug design, the compound’s structural features can be exploited to create molecules with specific binding affinities to target proteins. The bromine atom offers a site for further derivatization, allowing for the introduction of various functional groups that can interact with biological targets. This adaptability makes it a versatile intermediate in the design of novel therapeutics .

Chemical Engineering

In the field of chemical engineering, 5-Bromo-4-methyl-2-(1-methylsulfonyl)piperidin-4-yl)thiazole could be used in process optimization studies. Its stability under different conditions can be analyzed to improve the efficiency of chemical processes, such as synthesis and purification, which are critical in industrial-scale production .

Radiopharmaceuticals

The compound’s potential for forming stable complexes with radionuclides suggests its use in the development of radiopharmaceuticals. These complexes can be designed for diagnostic imaging or targeted radiotherapy, exploiting the compound’s ability to chelate metal ions .

Catalysis

The thiazole core of the compound could be involved in catalytic processes. Thiazoles are known to facilitate various chemical reactions, including those important in the synthesis of heterocyclic compounds. The compound could be a part of catalyst design, improving reaction rates and selectivity .

安全和危害

While the specific safety and hazards of this compound are not detailed in the search results, it’s generally advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

作用机制

Target of Action

Without specific studies on this compound, it’s hard to identify its primary targets. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that thiazole derivatives might interact with various cellular targets, such as enzymes, receptors, or DNA.

属性

IUPAC Name |

5-bromo-4-methyl-2-(1-methylsulfonylpiperidin-4-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2S2/c1-7-9(11)16-10(12-7)8-3-5-13(6-4-8)17(2,14)15/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHVMFCSWBQWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)

![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)

![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)

![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)